3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by a trifluoromethyl group and a hydroxyl group on a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 223.92 g/mol . The compound appears as a white to light yellow powder and is soluble in organic solvents, making it suitable for various chemical applications .
The synthesis of 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid can be achieved through several methods:
3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid finds applications in various fields:
Interaction studies involving 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid focus on its reactivity and compatibility with other compounds. Key findings include:
Several compounds share structural similarities with 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | C7H5BF4O2 | 0.93 |
| 3-Fluoro-5-(trifluoromethyl)phenylboronic acid | C7H5BF4O2 | 0.89 |
| 3-Fluoro-4-(trifluoromethyl)phenylboronic acid | C7H5BF4O2 | 0.87 |
| 5-Fluoro-2-(trifluoromethyl)phenylboronic acid | C7H5BF4O2 | 0.87 |
| 4-Fluoro-2-(trifluoromethyl)phenylboronic acid | C7H5BF4O2 | 0.87 |
The unique feature of 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid lies in its specific positioning of functional groups, which enhances its reactivity profile compared to similar compounds. The presence of both hydroxy and trifluoromethyl groups allows for diverse applications in both organic synthesis and potential biological interactions.